molecular formula C11H9F3N2O2 B12848938 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione

1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione

Cat. No.: B12848938
M. Wt: 258.20 g/mol
InChI Key: JXTIBMVLDCZGBK-YJCDKIBYSA-N
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Description

1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is a fluorinated organic compound with the molecular formula C11H9F3N2O2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a pyridylamino moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridylamino moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione:

    2-Aminopyridine: Contains the pyridylamino group but does not have the trifluoromethyl group.

Uniqueness

1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is unique due to the combination of the trifluoromethyl group and pyridylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyridin-2-yliminomethyl]pent-3-en-2-one

InChI

InChI=1S/C11H9F3N2O2/c1-7(17)8(10(18)11(12,13)14)6-16-9-4-2-3-5-15-9/h2-6,18H,1H3/b10-8+,16-6+

InChI Key

JXTIBMVLDCZGBK-YJCDKIBYSA-N

Isomeric SMILES

CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=CC=CC=N1

Canonical SMILES

CC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=CC=N1

Origin of Product

United States

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